3-(Trifluoromethyl)pyridine-5-acetic acid

Descripción

Chemical Identity and Nomenclature

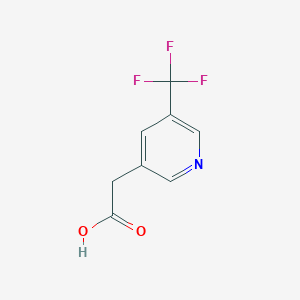

This compound, systematically known as 2-[5-(trifluoromethyl)pyridin-3-yl]acetic acid according to International Union of Pure and Applied Chemistry nomenclature, possesses the molecular formula C₈H₆F₃NO₂ and a molecular weight of 205.13 grams per mole. The compound exists under multiple nomenclature systems, with alternative names including this compound and 3-pyridineacetic acid, 5-(trifluoromethyl). The Chemical Abstracts Service registry number for this compound facilitates its identification in chemical databases and literature, ensuring consistent reference across scientific publications.

The structural representation through Simplified Molecular Input Line Entry System notation is documented as C1=C(C=NC=C1C(F)(F)F)CC(=O)O, while the International Chemical Identifier provides the complete molecular description as InChI=1S/C8H6F3NO2/c9-8(10,11)6-1-5(2-7(13)14)3-12-4-6/h1,3-4H,2H2,(H,13,14). The International Chemical Identifier Key AFEMAIMWZJRTSS-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications. This compound demonstrates the systematic nomenclature complexity inherent in fluorinated heterocyclic systems, where multiple naming conventions may apply depending on the specific chemical context and regional preferences.

Table 1: Chemical Identity Parameters of this compound

Historical Development of Pyridine-Trifluoromethyl Derivatives

The development of trifluoromethylpyridine derivatives traces its origins to the broader evolution of organofluorine chemistry, which began in the early nineteenth century with foundational work by Alexander Borodin in 1862, who conducted the first nucleophilic replacement of halogen atoms by fluoride. The specific class of trifluoromethylpyridine compounds emerged as researchers recognized the unique properties conferred by combining the electron-rich pyridine heterocycle with the highly electronegative trifluoromethyl group. Early investigations into trifluoromethyl compounds were pioneered by Frédéric Swarts in 1892, who developed synthetic methods based on antimony fluoride for creating trifluoromethyl-containing molecules.

The systematic investigation of trifluoromethylpyridine derivatives gained momentum in the mid-twentieth century as the pharmaceutical and agrochemical industries recognized the potential of fluorinated heterocycles. F. Lehmann's work in 1927 represented the first investigation of trifluoromethyl groups in relationship to biological activity, establishing the foundation for understanding how fluorine incorporation affects molecular properties. The development of practical synthesis methods for trifluoromethylpyridines accelerated during the 1960s and 1970s, with researchers developing multiple approaches including chlorine/fluorine exchange using trichloromethylpyridine precursors and direct trifluoromethylation reactions.

Contemporary synthetic approaches to trifluoromethylpyridine derivatives have evolved to include sophisticated methodologies such as the McLoughlin-Thrower reaction from 1968, which enabled coupling reactions using iodofluoroalkanes with iodoaromatic compounds and copper catalysts. The introduction of trifluoromethyltrimethylsilane by Ingo Ruppert in 1984 provided a significant breakthrough, offering a nucleophilic trifluoromethylating agent that could be activated by fluoride for performing trifluoromethylation of carbonyl compounds. These methodological advances have made trifluoromethylpyridine derivatives, including this compound, more accessible for research and commercial applications. The evolution of synthesis techniques has paralleled the growing recognition of these compounds' importance in agrochemical development, with more than twenty trifluoromethylpyridine-containing agrochemicals acquiring International Organization for Standardization common names.

Significance in Organofluorine Chemistry

This compound exemplifies the fundamental principles that make organofluorine compounds uniquely valuable in chemical research and applications. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy around 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at approximately 320 kilojoules per mole. This exceptional bond strength contributes to the high thermal and chemical stability of fluorinated compounds, making them resistant to degradation under harsh conditions that would compromise non-fluorinated analogs.

The electronic properties of the trifluoromethyl group create distinctive characteristics that influence molecular behavior and biological activity. Fluorine possesses the highest electronegativity of all elements at 3.98, resulting in a high dipole moment of 1.41 Debye for carbon-fluorine bonds. This electronic effect, combined with the relatively small van der Waals radius of fluorine at 1.47 Angstroms, allows fluorinated compounds to maintain similar steric profiles to their non-fluorinated counterparts while dramatically altering their electronic properties. The concept of "mimic effect" describes how living systems cannot sterically distinguish fluorinated molecules from corresponding non-fluorinated ones, leading to incorporation into metabolic pathways where the strong carbon-fluorine bonds resist normal metabolic processes.

The strategic importance of trifluoromethylpyridine derivatives in modern chemistry extends beyond their inherent stability to encompass their role as versatile synthetic intermediates. The combination of the pyridine nitrogen's basicity and coordination capability with the electron-withdrawing trifluoromethyl group creates compounds with unique reactivity patterns. Recent advances in trifluoromethylation methodology have expanded the synthetic accessibility of these compounds, with researchers developing seven distinct approaches including trifluoromethylation of arenes, alkenes, terminal alkynes, and various other functional groups using specialized reagents such as Umemoto's reagents. The growing significance of trifluoromethylpyridine derivatives is reflected in their increasing presence in agrochemical and pharmaceutical applications, where their unique physicochemical properties contribute to enhanced biological activity and improved environmental stability.

Table 2: Physicochemical Properties Comparison of Fluorinated versus Non-Fluorinated Systems

| Property | Fluorinated Systems | Non-Fluorinated Systems | Impact on this compound |

|---|---|---|---|

| Carbon-Fluorine Bond Energy | 480 kJ/mol | Not applicable | Enhanced thermal stability |

| Carbon-Chlorine Bond Energy | Not applicable | 320 kJ/mol | Superior bond strength compared to chlorinated analogs |

| Fluorine Electronegativity | 3.98 | Not applicable | High dipole moment, altered electronic properties |

| Van der Waals Radius | 1.47 Å (fluorine) | 1.2 Å (hydrogen) | Minimal steric impact with electronic differentiation |

| Polarizability | 0.56 × 10⁻²⁴ cm³ | Variable | Low polarizability contributing to unique properties |

Propiedades

IUPAC Name |

2-[5-(trifluoromethyl)pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)6-1-5(2-7(13)14)3-12-4-6/h1,3-4H,2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEMAIMWZJRTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694927 | |

| Record name | [5-(Trifluoromethyl)pyridin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000516-17-5 | |

| Record name | [5-(Trifluoromethyl)pyridin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and General Approach

The key step in preparing 3-(Trifluoromethyl)pyridine derivatives is the conversion of chlorinated pyridine precursors bearing trichloromethyl groups into trifluoromethyl-substituted pyridines. The common starting materials are chlorinated (trichloromethyl)pyridines, such as 2-chloro-5-(trichloromethyl)pyridine or 2,3-dichloro-5-(trichloromethyl)pyridine.

Fluorination Reaction Conditions

- Reagents : Anhydrous hydrogen fluoride (HF) is used as the fluorinating agent.

- Catalysts : Metal halide catalysts such as iron(III) chloride (FeCl₃) or iron(III) fluoride (FeF₃) are employed in catalytic amounts (typically 1–10 mole % relative to the starting material).

- Pressure and Temperature : The reaction is conducted under superatmospheric pressure (5–1200 psig, often around 15 psig) and elevated temperatures between 150°C and 250°C.

- Reaction Time : The fluorination process usually completes within 1 to 100 hours, depending on conditions and substrates.

Mechanistic Insights and Advantages

- The reaction proceeds in the liquid phase, avoiding high-temperature vapor phase fluorination that often leads to decomposition and low selectivity.

- The use of superatmospheric pressure improves conversion efficiency and product yield.

- The order of addition is flexible; typically, the trichloromethylpyridine and anhydrous HF are mixed first, followed by catalyst addition.

Representative Reaction Example and Product Distribution

In one documented example, 2,3-dichloro-5-(trichloromethyl)pyridine was reacted with at least 3 molar equivalents of anhydrous HF and 1–10 mole % FeCl₃ catalyst at 170–180°C under 15 psig pressure. After about 4 hours, nearly 100% conversion was achieved with the following product distribution by area percentage:

| Compound | Percentage (%) |

|---|---|

| 2,3-dichloro-5-(chlorodifluoromethyl)pyridine | 52.7 |

| 3-chloro-2-fluoro-5-(chlorodifluoromethyl)pyridine | 33.1 |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | 8.4 |

| 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine | 4.9 |

| 2,3-dichloro-5-(dichlorofluoromethyl)pyridine | 0.3 |

| Unidentified products | 0.5 |

This demonstrates the formation of trifluoromethyl-substituted pyridines along with partially fluorinated intermediates.

Conversion to 3-(Trifluoromethyl)pyridine-5-acetic Acid

Functionalization Strategy

After obtaining the trifluoromethyl-substituted pyridine intermediate, the next step is the introduction of the acetic acid side chain at the 5-position of the pyridine ring. This typically involves:

- Side-chain elongation via carboxylation or alkylation methods.

- Oxidation or hydrolysis to convert side chains into the acetic acid moiety.

Solvent and Catalyst Considerations

- Solvents such as dimethylformamide, tetrahydrofuran, or acetonitrile are commonly used for these transformations.

- Bases like sodium hydroxide, potassium hydroxide, or lithium hydroxide facilitate hydrolysis steps.

- Acidification with mineral acids (e.g., hydrochloric acid) is used to isolate the free acid.

Summary Table of Preparation Methods

| Step | Conditions/Details | Notes |

|---|---|---|

| Fluorination of trichloromethylpyridine | Anhydrous HF, FeCl₃/FeF₃ catalyst, 150–250°C, 5–1200 psig, 1–100 h | Liquid phase, superatmospheric pressure enhances yield |

| Side-chain functionalization | Halomethylation, cyanide substitution, hydrolysis or direct carboxylation with CO₂ | Requires strong bases and controlled acidic workup |

| Oxidation to acetic acid | Oxidants like KMnO₄ or Cr(VI) reagents | Converts methyl or cyano groups to carboxylic acid |

| Purification | Distillation, crystallization | Standard organic purification techniques |

Research Findings and Optimization Notes

- The fluorination under pressure avoids decomposition seen in vapor phase methods, improving selectivity for trifluoromethyl products.

- Catalyst choice and loading significantly impact reaction time and yield; FeCl₃ and FeF₃ are preferred catalysts.

- Reaction temperature and pressure must be carefully controlled to balance conversion and minimize by-products.

- The presence of chlorine substituents on the pyridine ring influences the fluorination pattern and subsequent chemical reactivity.

- Post-fluorination functionalization steps require optimization of base strength, solvent choice, and reaction time to maximize yield of the acetic acid derivative.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Trifluoromethyl)pyridine-5-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyridine ring.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

Chemistry

TFMPA serves as a versatile building block for synthesizing more complex molecules. Its unique trifluoromethyl group enhances the stability and reactivity of derivatives, making it suitable for:

- Synthesis of Catalysts : TFMPA can be used to develop novel catalysts for organic reactions, leveraging its electron-withdrawing properties to improve reaction efficiency.

- Material Science : It plays a role in creating new materials with specific properties, including polymers and coatings that require enhanced thermal or chemical resistance .

Biology

The biological activities associated with TFMPA are diverse, including:

- Antiviral and Antimicrobial Activities : Studies have shown that TFMPA and its derivatives exhibit significant antiviral properties, making them candidates for developing new antiviral agents.

- Enzyme Interaction Studies : The compound is utilized as a probe to investigate enzyme interactions and biological pathways, which is crucial for understanding metabolic processes and drug action mechanisms .

Industrial Applications

TFMPA finds utility in various industrial sectors:

- Agrochemicals : It is employed in the synthesis of agrochemical products, contributing to the development of pesticides and herbicides that are effective against a broad spectrum of pests .

- Pharmaceuticals : The compound is an important intermediate in the synthesis of pharmaceutical compounds, particularly those targeting viral infections and other diseases .

- Chemical Intermediates : TFMPA serves as an intermediate in the production of various chemicals used in electronic devices and refrigerants .

Case Study 1: Antiviral Activity

Research conducted on TFMPA derivatives demonstrated potent antiviral activity against specific viruses. The mechanism involves interference with viral replication pathways, highlighting the potential for developing new therapeutic agents.

Case Study 2: Synthesis of Novel Catalysts

In a recent study, TFMPA was utilized to synthesize a new class of catalysts that showed improved performance in cross-coupling reactions compared to traditional catalysts. This advancement could lead to more efficient synthetic pathways in organic chemistry.

Mecanismo De Acción

The mechanism of action of 3-(Trifluoromethyl)pyridine-5-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substitutions

3-Chloro-5-(trifluoromethyl)pyridine-2-acetic acid (CAS: 1000522-34-8)

- Structure : Chlorine atom at the 3-position, -CF₃ at the 5-position, and acetic acid at the 2-position.

- Properties : The chlorine substitution increases molecular weight (compared to hydrogen) and lipophilicity (logP ~2.1), enhancing membrane permeability. However, the altered substituent positions reduce hydrogen-bonding capacity compared to the parent compound .

- Applications : Primarily used as a precursor in antibacterial agents due to halogen-driven electrophilic reactivity .

3-Bromo-5-(trifluoromethyl)pyridine-2-acetic acid (CAS: 1214323-86-0)

Derivatives with Aromatic or Aliphatic Substituents

3-Phenyl-5-(trifluoromethyl)pyridine-2-acetic acid (CAS: 1214354-62-7)

- Structure : Phenyl group at the 3-position, -CF₃ at the 5-position.

- Properties : The phenyl group introduces π-π stacking interactions, beneficial for binding to hydrophobic pockets in enzyme targets. Molecular weight: 281.24 g/mol .

- Applications : Explored in kinase inhibitors due to enhanced aromatic interactions .

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

- Structure : Methyl ester replaces acetic acid.

- Properties: The ester group improves solubility in organic solvents (e.g., DCM, ethanol) but reduces aqueous solubility. Hydrolyzes to the carboxylic acid under basic conditions .

Functional Group Variations

N-[2-Hydroxy-5-(trifluoromethyl)pyridin-3-yl]acetamide (CAS: 1961206-09-6)

- Structure : Acetamide replaces acetic acid.

- However, reduced acidity (pKa ~10.5) limits ionic interactions .

3-(2H-Tetrazol-5-yl)pyridinium trifluoroacetate

Table 1: Key Properties of Selected Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) |

|---|---|---|---|---|---|

| 3-(Trifluoromethyl)pyridine-5-acetic acid | 913839-73-3 | C₈H₆F₃NO₂ | 223.13 | -CF₃ (3), -CH₂COOH (5) | 1.8 |

| 3-Chloro-5-(trifluoromethyl)pyridine-2-acetic acid | 1000522-34-8 | C₈H₅ClF₃NO₂ | 257.58 | -Cl (3), -CF₃ (5), -CH₂COOH (2) | 2.1 |

| 3-Phenyl-5-(trifluoromethyl)pyridine-2-acetic acid | 1214354-62-7 | C₁₄H₁₀F₃NO₂ | 281.24 | -Ph (3), -CF₃ (5) | 3.0 |

| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | - | C₈H₅ClF₃NO₂ | 257.58 | -Cl (3), -COOCH₃ (2) | 2.4 |

Actividad Biológica

3-(Trifluoromethyl)pyridine-5-acetic acid is a compound of significant interest in pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C7H6F3NO2

- CAS Number : 1000516-17-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly within the central nervous system. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes, which is crucial for its pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, potentially affecting pathways related to dopamine and serotonin.

- Receptor Modulation : It may act as an allosteric modulator for certain receptors, influencing their activity without directly competing with endogenous ligands.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Anti-inflammatory Activity : Studies suggest that it can reduce inflammation by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : The compound has demonstrated potential in protecting neuronal cells from oxidative stress and apoptosis in vitro.

- Antimicrobial Properties : Preliminary studies indicate activity against various bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuropharmacology Study :

- Anti-inflammatory Research :

- Antimicrobial Activity :

Data Table of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | PMC10108360 |

| Neuroprotective | Decreased anxiety-like behaviors in models | PMC3809750 |

| Antimicrobial | Effective against S. aureus and E. coli | Ambeed |

Q & A

Q. What are the standard synthetic routes for preparing 3-(Trifluoromethyl)pyridine-5-acetic acid, and what critical parameters influence yield?

- Methodological Answer : A common approach involves hydrolysis of ester precursors under basic conditions. For example, ethyl ester derivatives (e.g., 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester) can be hydrolyzed using NaOH in ethanol/water mixtures, followed by acidification to yield the carboxylic acid derivative . Critical parameters include:

- Reaction time : 1 hour at room temperature to avoid side reactions.

- Solvent system : Ethanol-water mixtures ensure solubility and controlled hydrolysis.

- Stoichiometry : A 2:1 molar ratio of NaOH to ester precursor ensures complete hydrolysis.

Alternative routes involve multi-step syntheses starting from halogenated pyridines, where trifluoromethylation and carboxylation steps are optimized using catalysts like CuCF₃ .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LCMS) : Used to confirm molecular weight (e.g., m/z 338 [M+H]+ for related compounds) and detect impurities .

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR resolve structural features, such as trifluoromethyl groups (δ −66.5 ppm in ¹⁹F NMR) and aromatic proton environments .

- Infrared Spectroscopy (IR) : Identifies carboxylate (1693 cm⁻¹) and C-F stretches (1165 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates empirical formulas (e.g., m/z 224.9804 for C₇H₃ClF₃NO₂) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear N95 masks, chemical-resistant gloves (EN374 standard), and safety goggles with side shields to prevent inhalation or contact .

- Ventilation : Use fume hoods to avoid exposure to volatile byproducts.

- Incompatibility Management : Avoid strong acids/bases and oxidizers, which may release toxic gases (e.g., HF) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the regioselective functionalization of this compound derivatives?

- Methodological Answer :

- Catalyst Selection : Use Pd-based catalysts for cross-coupling reactions at the 2- or 4-positions of the pyridine ring .

- Temperature Control : Lower temperatures (0–25°C) favor regioselectivity in halogenation or amination steps .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-deficient positions .

Q. How can researchers address contradictory reports on the biological activity of this compound derivatives in different assay systems?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration) to minimize artifacts .

- Purity Validation : Use HPLC (>98% purity) to rule out confounding effects from impurities .

- Structural Analog Comparison : Test derivatives with incremental modifications (e.g., methyl vs. trifluoromethyl groups) to isolate pharmacophore contributions .

Q. What strategies are effective in resolving low-yield challenges during the synthesis of this compound?

- Methodological Answer :

- Byproduct Analysis : Use LCMS or HRMS to identify intermediates (e.g., unhydrolyzed esters or decarboxylated products) and adjust reaction stoichiometry .

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields (e.g., 70% yield for 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid via microwave irradiation) .

- Catalyst Recycling : Employ reusable catalysts (e.g., CuCF₃) for trifluoromethylation steps to reduce costs and waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.